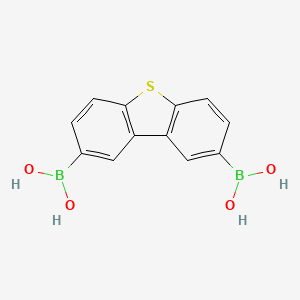

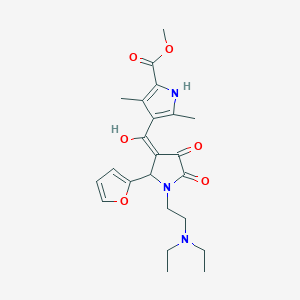

![molecular formula C12H9ClFNO2S B2862307 2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid CAS No. 1110717-81-1](/img/structure/B2862307.png)

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

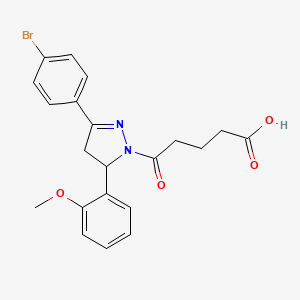

The compound you mentioned is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound) and a phenyl group (a functional group based on the benzene ring), which is substituted with chlorine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of similar compounds often involves various types of bonding and interactions. For instance, intramolecular weak hydrogen bond interactions can lead to the formation of pseudo ring structures, thus locking the molecular conformation and eliminating conformational flexibility .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, protodeboronation of alkyl boronic esters has been reported in the literature .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. For example, the presence of electronegative atoms like fluorine and chlorine could influence its polarity, solubility, and reactivity .Applications De Recherche Scientifique

Pharmacology: Antiviral Agents

This compound has shown potential in the development of antiviral agents. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The thiazole and fluorophenyl groups present in the compound could potentially interact with viral proteins, disrupting their function.

Medicinal Chemistry: Pharmaceutical Intermediates

In medicinal chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structural features make it a valuable precursor in the synthesis of various pharmacologically active molecules, including those with potential anticancer or anti-inflammatory properties .

Biotechnology Research: HIV-1 Inhibitors

The compound’s derivatives have been explored for their role as HIV-1 inhibitors. Research indicates that modifications to the indole scaffold can lead to compounds with significant anti-HIV-1 activity, suggesting a promising area for further investigation using this compound .

Agricultural Science: Plant Hormone Analogues

The structural similarity of this compound to indole-3-acetic acid, a plant hormone, suggests its potential use in agricultural science. It could be used to synthesize analogues that modulate plant growth and development, offering a tool for crop yield improvement .

Environmental Studies: Degradation Studies

Compounds with chloro and fluoro groups, like this one, are often studied for their environmental impact, particularly their persistence and degradation in ecosystems. Understanding the environmental fate of such compounds is crucial for assessing their long-term effects on the environment .

Industrial Applications: Synthesis of Dyes and Pigments

The compound’s aromatic structure makes it a candidate for the synthesis of dyes and pigments. Its reactive sites allow for various substitutions, creating a range of colors and properties for industrial applications .

Chemical Synthesis: Building Blocks

The compound can act as a building block in chemical synthesis, particularly in constructing complex molecules through reactions like the Suzuki coupling. Its reactive sites enable the formation of carbon-carbon and carbon-heteroatom bonds, essential in organic synthesis .

Analytical Chemistry: Chiral Derivatizing Agents

In analytical chemistry, this compound could be used to create chiral derivatizing agents, aiding in the determination of the enantiomeric composition of chiral molecules. This is particularly useful in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[(2-chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-10-4-8(14)2-1-7(10)3-11-15-9(6-18-11)5-12(16)17/h1-2,4,6H,3,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPJSWQEDIJNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(2-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

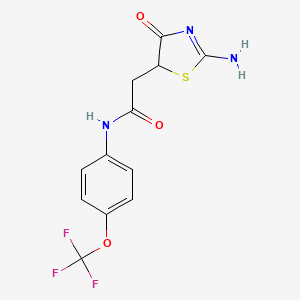

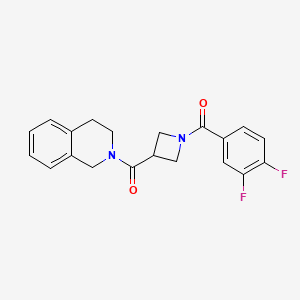

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)

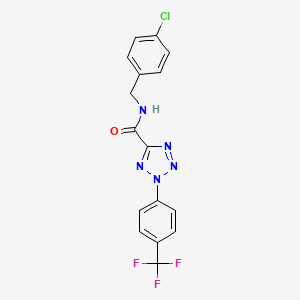

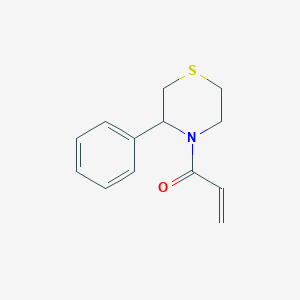

![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)

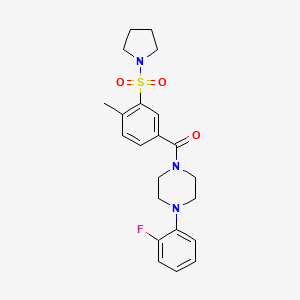

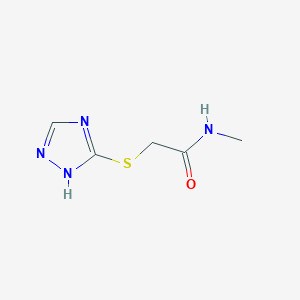

![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2862242.png)